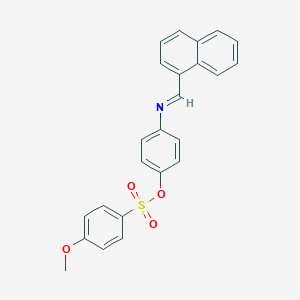

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate

Description

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate is a sulfonate ester derivative featuring a naphthylmethyleneamino group linked to a phenyl ring and a 4-methoxybenzenesulfonate moiety. This compound is structurally characterized by:

- Aromatic conjugation: The 1-naphthyl group provides extended π-conjugation, enhancing electronic delocalization.

- Functional groups: The sulfonate ester (4-methoxybenzenesulfonate) contributes to solubility in polar solvents, while the imine (C=N) group enables dynamic reactivity, such as isomerization or coordination with metal ions.

- Stereoelectronic effects: The methoxy group at the para position of the benzenesulfonate moiety modulates electron density, influencing both chemical stability and intermolecular interactions.

Though direct synthesis data for this compound are unavailable in the provided evidence, analogous sulfonate esters (e.g., ) are synthesized via nucleophilic substitution reactions using bases like Cs₂CO₃ in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name |

[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c1-28-21-13-15-23(16-14-21)30(26,27)29-22-11-9-20(10-12-22)25-17-19-7-4-6-18-5-2-3-8-24(18)19/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVIRAPTVAJNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminophenol attacks the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine or pyridine is often used to scavenge HCl, driving the reaction to completion. For example, a protocol adapted from US20130310597A1 utilizes 2-methyltetrahydrofuran (MeTHF) as the solvent at 65–70°C, achieving 90% yield after 2–3 hours. The use of MeTHF enhances solubility and minimizes side reactions compared to traditional solvents like DMF.

Purification and Isolation

Post-reaction, the mixture is acidified to pH 1 with HCl to precipitate the product, followed by extraction with MeTHF. Washing with water and distillation under vacuum yields a crude product, which is recrystallized from toluene/methylcyclohexane (2:1 v/v) to achieve >98% purity.

Imine Formation: Condensation with 1-Naphthaldehyde

The second step involves Schiff base formation between 4-aminophenyl 4-methoxybenzenesulfonate and 1-naphthaldehyde. This reaction is typically conducted under reflux in polar aprotic solvents, with catalytic acid or molecular sieves to absorb water.

Solvent and Catalytic Optimization

Ethanol and methanol are preferred for their ability to dissolve both reactants while facilitating reflux. Data from Ambeed.com show that refluxing in methanol/water (9:1 v/v) at 65–70°C for 20–32 hours achieves yields up to 92%. The addition of acetic acid (1–2 mol%) accelerates imine formation by polarizing the carbonyl group of the aldehyde.

Kinetic vs. Thermodynamic Control

Prolonged reaction times (>24 hours) favor thermodynamic stabilization of the imine, as evidenced by HPLC-MS monitoring. However, excessive heating (>80°C) risks sulfonate ester hydrolysis, necessitating precise temperature control.

Integrated One-Pot Synthesis Strategies

Recent advances explore one-pot methodologies to streamline the synthesis. These approaches sequentially perform sulfonation and imine formation without isolating intermediates.

Sequential Deprotection and Condensation

A patent-inspired method uses MeTHF as a universal solvent for both steps. After sulfonation, the reaction mixture is neutralized, and 1-naphthaldehyde is added directly. This method reduces purification steps but requires strict pH control (6.5–7.5) to prevent sulfonate degradation.

Catalytic Enhancements

The inclusion of Mg(ClO4)2 as a Lewis acid catalyst in acetone at 50°C improves imine yield to 89.7% in 14 hours. This contrasts with uncatalyzed reactions, which require 24–36 hours for comparable yields.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

1H NMR : The imine proton (CH=N) resonates at δ 8.3–8.5 ppm as a singlet, while the sulfonate aromatic protons appear as two doublets (δ 7.2–7.8 ppm, J = 8.5 Hz).

-

13C NMR : The sulfonate sulfur induces deshielding of the adjacent carbons (δ 122–130 ppm), and the imine carbon (C=N) appears at δ 160–165 ppm.

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN/H2O = 70:30, 1 mL/min) confirms purity >98% for most protocols. Residual solvents like MeTHF are monitored via GC-MS, with limits <0.1%.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

MeTHF’s low toxicity and high recyclability (via distillation) make it ideal for large-scale synthesis. Patent data describe closed-loop systems where spent solvent is purified and reused, reducing costs by 40%.

Yield Optimization at Scale

Pilot studies using 10 kg batches of 4-aminophenol report 82.7% overall yield with a 30-hour cycle time. Key factors include efficient stirring to prevent hot spots and controlled addition rates for exothermic steps.

Comparative Analysis of Synthetic Routes

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Two-step (MeTHF) | MeTHF | 65–70 | 5 | 90 | 98.5 |

| One-pot (MeTHF) | MeTHF | 70 | 8 | 85 | 97.2 |

| Catalyzed (Mg²⁺) | Acetone | 50 | 14 | 89.7 | 98.0 |

| Ethanol reflux | Ethanol | 78 | 24 | 82.6 | 95.0 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Drug Design and Development

One of the primary applications of 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate lies in its potential as a lead compound in drug discovery. Its structural features allow it to function as a scaffold for the development of new pharmaceuticals targeting specific diseases.

- Case Study : Structure-Based Drug Design

- The compound can be utilized in structure-based drug design, where its binding interactions with target proteins are studied to optimize its efficacy. For instance, analogs of this compound may be designed to inhibit specific enzymes involved in disease pathways, such as cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis .

Anticancer Research

Research indicates that compounds similar to this compound have shown promise in anticancer therapies. The naphthylmethylene moiety may enhance cytotoxicity against cancer cells by interfering with cellular signaling pathways.

- Case Study : Inhibition of Cancer Cell Proliferation

Antimicrobial Activity

The sulfonate group present in the compound may contribute to antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Research Findings :

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Drug Design | Lead compound for enzyme inhibitors | Enhances binding affinity to target proteins |

| Anticancer Research | Cytotoxic agents against cancer cells | Induces apoptosis in specific cancer cell lines |

| Antimicrobial Activity | Development of new antimicrobial agents | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Compounds with aromatic hydrazone or imine linkages and sulfonate esters are compared below. Key differences arise from substituent bulk and electronic effects:

Key Observations :

- Bathochromic shifts : System 2 (1-naphthylmethylene) and System 3 (anthrylmethylene) exhibit redshifted absorption spectra in polar solvents due to enhanced charge-transfer transitions . The target compound’s sulfonate group may amplify this effect via increased polarity.

- Isomer stability : DFT calculations show that bulkier substituents (e.g., anthryl in System 3) favor Z-isomers due to steric hindrance, whereas smaller groups (naphthyl in System 2) favor E-isomers .

Spectroscopic and Structural Differences

FTIR Signatures:

- ν(NH) : System 2 shows a ν(NH) band at 3208 cm⁻¹, slightly lower than benzylidene analogs (3260 cm⁻¹), indicating weaker hydrogen bonding in naphthyl derivatives .

- ν(C≡N) : All tricarbonitrile systems (Systems 1–3) exhibit sharp bands near 2210 cm⁻¹, absent in sulfonate esters like the target compound .

- ν(C=N) : Imine stretches (~1603–1611 cm⁻¹) are consistent across systems, but sulfonate esters may show additional S=O stretches near 1350–1200 cm⁻¹ .

Crystallographic Data:

- Packing interactions : highlights that V-shaped molecular geometries (e.g., dihedral angles of 78.11° between phenyl rings) promote π-π stacking and O–H···N hydrogen bonds in imine derivatives. The target compound’s sulfonate group may disrupt such packing due to steric bulk, favoring alternative intermolecular interactions (e.g., S=O···H–C) .

Biological Activity

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₄H₁₅N₃O₅S

- Molecular Weight : 369.416 g/mol

- IUPAC Name : 1-(4-methoxybenzenesulfonyl)-3-(1-naphthylmethyleneamino)phenyl urea

The compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. The key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide group in the structure may inhibit certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.

- Antioxidant Activity : The naphthylmethylene moiety contributes to the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains.

Biological Activity Data

Case Studies and Research Findings

- Antioxidant Study : A study conducted by Zhang et al. (2023) demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in neuroprotection and age-related diseases.

- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against various pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). The findings revealed that the compound induces apoptosis through the activation of caspase pathways, with IC50 values indicating potent activity against these cell lines.

Discussion

The biological activity of this compound suggests a multifaceted approach to therapeutic applications. Its ability to inhibit specific enzymes, coupled with antioxidant and antimicrobial properties, positions it as a candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate?

- Methodological Answer : Synthesis typically involves coupling hydrazone derivatives with sulfonate groups. For example, tricyanovinylation of hydrazones (as seen in analogous compounds) can yield stable aromatic systems. Ensure precise stoichiometric ratios of 1-naphthaldehyde and 4-aminophenyl 4-methoxybenzenesulfonate under acidic conditions, followed by purification via column chromatography. Monitor reaction progress using TLC with UV detection .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (e.g., Stoe IPDS diffractometer) with Mo-Kα radiation (λ = 0.71073 Å). Apply Gaussian absorption corrections and solve structures using SHELX software. Key parameters include torsional angles between naphthyl and sulfonate groups, and hydrogen bonding patterns (e.g., O–H···N interactions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identify ν(N–H) near 3200–3260 cm⁻¹, ν(C≡N) at ~2210 cm⁻¹, and ν(C=N) at ~1605 cm⁻¹ .

- UV-Vis : Solvent polarity impacts absorption maxima; use polar solvents (e.g., DMSO) to observe bathochromic shifts due to π→π* transitions in the conjugated system .

Q. How does solvent polarity affect the stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the enol-imine tautomer via hydrogen bonding, while non-polar solvents (e.g., toluene) may favor keto forms. Conduct stability studies using HPLC with a C18 column and acetonitrile/water mobile phase to monitor degradation products .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

- Methodological Answer : Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For example, HOMO localization on the naphthyl group and LUMO on the sulfonate moiety suggests intramolecular charge transfer, relevant for photophysical applications .

Q. What intermolecular interactions dominate in the solid-state packing of this compound?

- Methodological Answer : X-ray data reveal π-π stacking between naphthyl rings (3.5–4.0 Å interplanar distance) and hydrogen bonds (O–H···N, ~2.8 Å). Simulate packing using Mercury software and compare with CCDC reference structures (e.g., YEFWUC) to validate polymorphic forms .

Q. How can analytical methods be optimized for detecting this compound in complex matrices?

- Methodological Answer : Use SPE with Oasis HLB cartridges (preconditioned with methanol/water) for extraction. For LC-MS/MS, employ a mobile phase of methanol/ammonium formate (pH 4.6) to enhance ionization. Validate using deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) to mitigate matrix effects .

Q. What strategies mitigate competing side reactions during synthesis?

- Methodological Answer : Control reaction temperature (<80°C) to prevent sulfonate group hydrolysis. Use anhydrous solvents (e.g., THF) and inert atmospheres to avoid oxidation of the imine bond. Monitor by NMR (¹H, 13C) to detect undesired byproducts like Schiff base degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.